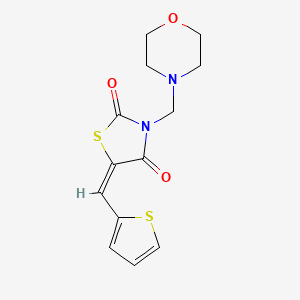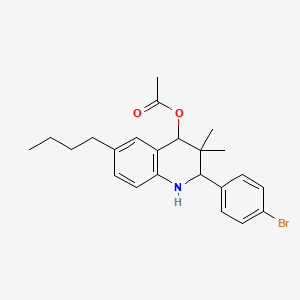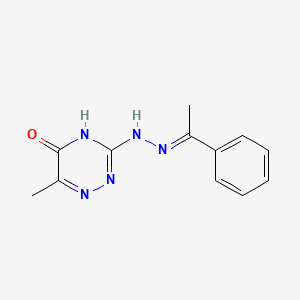
(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity, and is modified with morpholine and thiophene groups, enhancing its chemical versatility and potential for various reactions.
Preparation Methods
The synthesis of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic synthesisIndustrial production methods may involve optimizing these steps for higher yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The morpholine and thiophene groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
(5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Used in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of (5E)-3-[(MORPHOLIN-4-YL)METHYL]-5-[(THIOPHEN-2-YL)METHYLIDENE]-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to interact with enzymes and proteins, potentially inhibiting their activity. The morpholine and thiophene groups may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar compounds include other thiazolidine-2,4-dione derivatives, such as:
Rosiglitazone: Used in the treatment of diabetes, it shares the thiazolidine-2,4-dione core but differs in its side chains.
Pioglitazone: Another antidiabetic drug with a similar core structure.
Properties
Molecular Formula |
C13H14N2O3S2 |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
(5E)-3-(morpholin-4-ylmethyl)-5-(thiophen-2-ylmethylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O3S2/c16-12-11(8-10-2-1-7-19-10)20-13(17)15(12)9-14-3-5-18-6-4-14/h1-2,7-8H,3-6,9H2/b11-8+ |
InChI Key |
LKRZEDGYKVBQHS-DHZHZOJOSA-N |
Isomeric SMILES |
C1COCCN1CN2C(=O)/C(=C\C3=CC=CS3)/SC2=O |
Canonical SMILES |
C1COCCN1CN2C(=O)C(=CC3=CC=CS3)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-ethyl-2-thioxoimidazolidin-4-one](/img/structure/B11596795.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596800.png)
![{4-Amino-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}methyl morpholine-4-carbodithioate](/img/structure/B11596805.png)
![2-[(4-methoxyphenoxy)methyl]-1-(3-methylbenzyl)-1H-benzimidazole](/img/structure/B11596807.png)

![(5Z)-5-(2H-chromen-3-ylmethylene)-2-(4-fluorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11596813.png)
![2-{2-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11596820.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 4-bromobenzoate](/img/structure/B11596826.png)
![Methyl 6-acetyl-7-(3,4-dimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B11596833.png)
![9-(4-butylphenyl)-2,7,7-trimethyl-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B11596853.png)
![4-chloro-N-(6-methyl-3-{[4-(pyrrolidin-1-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide](/img/structure/B11596856.png)
![(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11596867.png)
![benzyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11596870.png)

